Propanamide, N-ethyl-N-(3-methylphenyl)-

Description

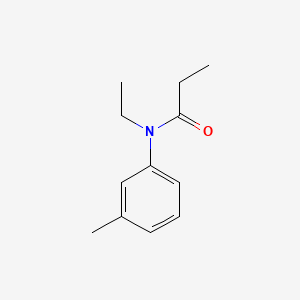

Propanamide, N-ethyl-N-(3-methylphenyl)- is a tertiary amide with the molecular formula C₁₂H₁₇NO (molar mass: 191.27 g/mol). Its structure consists of a propanamide backbone substituted with an ethyl group and a 3-methylphenyl group at the nitrogen atom (Fig. 1). This compound is primarily used in fragrance formulations due to its aromatic properties .

Figure 1: Structure of N-ethyl-N-(3-methylphenyl)propanamide.

Properties

IUPAC Name |

N-ethyl-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYVYGLBPDTBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870147 | |

| Record name | Propanamide, N-ethyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179911-08-1 | |

| Record name | N-Ethyl-N-(m-tolyl)propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179911-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-ethyl-N-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179911081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-ethyl-N-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-ethyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-(3-methylphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Agarbois | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-ethyl-N-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows: [ \text{3-methylbenzoic acid} + \text{ethylamine} \xrightarrow{\text{SOCl}_2} \text{Propanamide, N-ethyl-N-(3-methylphenyl)-} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3-methylbenzonitrile in the presence of ethylamine. This process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-ethyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 3-methylbenzoic acid

Reduction: N-ethyl-3-methylaniline

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Propanamide, N-ethyl-N-(3-methylphenyl)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-ethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-ethyl-N-(3-methylphenyl)propanamide with four structurally related amides:

Key Differences and Implications

The 2,2-dimethyl variant (C₁₂H₁₇NO) shares the same formula but has increased steric bulk, likely lowering solubility in polar solvents compared to the target compound .

Physicochemical Properties: Melting Points: Compounds with rigid substituents (e.g., 7c-7f in ) exhibit higher melting points (134–178°C) due to aromatic heterocycles (oxadiazole/thiazole), enhancing crystalline packing . The target compound’s melting point is unreported but expected to be lower due to its simpler structure. Solubility: The 3-(diethylamino)-N-methylpropanamide (C₈H₁₈N₂O) has enhanced water solubility from the tertiary amine, unlike the hydrophobic 3-methylphenyl group in the target compound .

Applications :

- Fragrance vs. Bioactivity : The target compound is used in fragrances , while 7c-7f () and N-ethyl-N-phenylpropanamide () are geared toward pharmaceuticals due to bioactive moieties (e.g., sulfanyl groups) .

- Thermal Stability : The 2,2-dimethyl analog may exhibit higher thermal stability due to steric protection of the amide bond, making it suitable for high-temperature polymer synthesis .

Biological Activity

Propanamide, N-ethyl-N-(3-methylphenyl)-, also known as ethyl (3-methylphenyl) propionamide, is an organic compound with the molecular formula C12H17NO. This compound belongs to the amide family and exhibits potential biological activity that has garnered attention in medicinal chemistry and material science. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Propanamide, N-ethyl-N-(3-methylphenyl)- features a carbonyl group (C=O) bonded to a nitrogen atom, with a 3-methyl group on the aromatic ring. This structural characteristic enhances its reactivity and biological interactions compared to similar compounds. The unique electronic properties imparted by the methyl group may influence its binding affinity to various molecular targets, making it a subject of interest in drug development.

The biological activity of Propanamide, N-ethyl-N-(3-methylphenyl)- is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound's ability to modulate enzyme activity suggests potential roles in therapeutic applications, particularly in conditions characterized by excessive inflammation.

Case Studies

-

In Vitro Studies:

- In laboratory settings, Propanamide exhibited significant inhibition of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases.

-

Animal Models:

- Preliminary studies using animal models demonstrated that administration of Propanamide led to reduced swelling and pain responses in induced inflammatory conditions. These findings support its potential as a therapeutic agent for managing pain and inflammation.

Applications in Material Science

Beyond its medicinal properties, Propanamide, N-ethyl-N-(3-methylphenyl)- has applications in material science. Its amide and aromatic functionalities suggest potential uses in polymer synthesis or as components in supramolecular assemblies. These applications leverage its chemical stability and reactivity .

Comparison with Similar Compounds

The biological activity of Propanamide can be compared with other similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Propanamide, N-ethyl-N-(3-methoxyphenyl) | C12H17NO | Moderate anti-inflammatory effects |

| Propanamide, N-ethyl-N-(3-chlorophenyl) | C12H17ClNO | Antimicrobial properties |

| Propanamide, N-ethyl-N-(3-fluorophenyl) | C12H17FNO | Enhanced analgesic effects |

Propanamide, N-ethyl-N-(3-methylphenyl)- is distinct due to the presence of the 3-methyl group on the aromatic ring, which influences its reactivity and interactions with biological targets compared to other amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.